3-(Dibutylamino)propylamine

Beschreibung

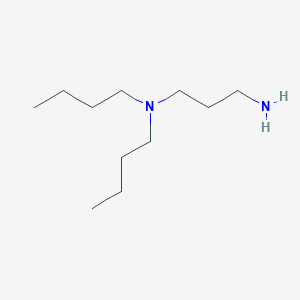

Structure

3D Structure

Eigenschaften

IUPAC Name |

N',N'-dibutylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCGURZGBKFEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059261 | |

| Record name | 3-(Dibutylamino)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Propanediamine, N1,N1-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

102-83-0 | |

| Record name | N1,N1-Dibutyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dibutylamino)propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dibutylamino)propylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Dibutylamino)propylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1,N1-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Dibutylamino)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropyldibutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIBUTYLAMINO)PROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SFY0J0731 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Dibutylamino)propylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dibutylamino)propylamine, also known as N,N-Dibutyl-1,3-propanediamine, is a diamine compound with the chemical formula C₁₁H₂₆N₂.[1][2] It is a versatile intermediate in organic synthesis, finding applications in the pharmaceutical, agrochemical, and surfactant industries.[3][4] Its structure, featuring both a tertiary and a primary amine, imparts unique chemical properties that make it a valuable building block for more complex molecules.[5] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization, and a detailed synthesis workflow.

Chemical and Physical Properties

3-(Dibutylamino)propylamine is a clear, colorless liquid with a characteristic amine odor.[3] It is a corrosive and toxic compound requiring careful handling.[6][7] The following tables summarize its key physical and identifying properties.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 102-83-0 | [1][2][3] |

| Molecular Formula | C₁₁H₂₆N₂ | [1][2] |

| Molecular Weight | 186.34 g/mol | [1][2] |

| IUPAC Name | N',N'-dibutylpropane-1,3-diamine | [7] |

| Synonyms | N,N-Dibutyl-1,3-propanediamine, N,N-Dibutyltrimethylenediamine, 3-Aminopropyldibutylamine | [3][7] |

| Linear Formula | [CH₃(CH₂)₃]₂N(CH₂)₃NH₂ | |

| SMILES | CCCCN(CCCC)CCCN | |

| InChI Key | KYCGURZGBKFEQB-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value | Reference |

| Physical State | Liquid | |

| Appearance | Clear, colorless | [3][6] |

| Boiling Point | 205 °C (at 760 mmHg) | |

| Melting Point | -50 °C | [8] |

| Density | 0.827 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.4463 | |

| Flash Point | 104 °C (closed cup) | |

| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C | [8] |

| Water Solubility | 10 g/L (at 20 °C) | [8] |

| pKa | 10.17 ± 0.10 | [9] |

Spectral Data

Spectroscopic analysis is crucial for the verification of the structure and purity of 3-(Dibutylamino)propylamine. Below are the expected characteristic spectral data.

Table 3: Predicted Spectroscopic Data

| Technique | Data |

| ¹H NMR | Approximate Chemical Shifts (δ, ppm): 2.7 (t, 2H, -CH₂-NH₂), 2.3 (t, 4H, -N-(CH₂-C₃H₇)₂), 2.2 (t, 2H, -N-CH₂-CH₂-), 1.5-1.2 (m, 8H, -(CH₂)₂-CH₃), 1.1 (s, 2H, -NH₂), 0.9 (t, 6H, -CH₃). |

| ¹³C NMR | Approximate Chemical Shifts (δ, ppm): 55 (-N-CH₂-), 53 (-N-CH₂-), 42 (-CH₂-NH₂), 32 (-CH₂-), 30 (-CH₂-), 21 (-CH₂-), 14 (-CH₃). |

| IR Spectroscopy | Characteristic Absorption Bands (cm⁻¹): 3380-3300 (N-H stretch, primary amine), 2950-2850 (C-H stretch, aliphatic), 1650-1580 (N-H bend), 1220-1020 (C-N stretch).[10] |

| Mass Spectrometry | Key Fragments (m/z): 186 (M⁺), 142 ([M-C₃H₇]⁺), 100 ([M-C₆H₁₄]⁺), 58 ([C₃H₈N]⁺).[7] |

Synthesis

A common and industrially viable method for the synthesis of 3-(Dibutylamino)propylamine is the catalytic hydrogenation of 3-(dibutylamino)propanenitrile.[8] This two-step process typically involves the cyanoethylation of dibutylamine followed by the reduction of the resulting nitrile.

Diagram 1: Synthesis Workflow of 3-(Dibutylamino)propylamine

Caption: Synthesis of 3-(Dibutylamino)propylamine via cyanoethylation and subsequent nitrile reduction.

Experimental Protocols

The following protocols describe standard laboratory procedures for the synthesis and characterization of 3-(Dibutylamino)propylamine.

Synthesis: Catalytic Hydrogenation of 3-(Dibutylamino)propanenitrile

This protocol is a representative method for the reduction of a nitrile to a primary amine using a heterogeneous catalyst.[1][11]

-

Apparatus Setup: A high-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple is assembled and leak-tested.

-

Charging the Reactor: The reactor is charged with 3-(dibutylamino)propanenitrile, a suitable solvent (e.g., methanol or isopropanol), and a catalytic amount of Raney Nickel or 10% Palladium on Carbon (typically 5-10% by weight of the nitrile).[1][11] An optional small amount of ammonia can be added to suppress the formation of secondary amine byproducts.

-

Reaction Conditions: The reactor is sealed and purged several times with nitrogen, followed by hydrogen. The system is then pressurized with hydrogen to the desired pressure (e.g., 6-10 bar) and heated to the target temperature (e.g., 80-120 °C).[1][4]

-

Monitoring the Reaction: The reaction is monitored by observing the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

Work-up and Isolation: After cooling to room temperature and venting the excess hydrogen, the catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under vacuum to yield pure 3-(Dibutylamino)propylamine.

Characterization: Determination of Physical Properties

The following protocols are for the determination of key physical properties.

-

Apparatus: A Thiele tube filled with mineral oil, a thermometer, a small test tube (e.g., 6 x 50 mm), and a sealed-end capillary tube are required.[12][13][14]

-

Sample Preparation: A few drops of 3-(Dibutylamino)propylamine are placed in the small test tube. The capillary tube is then placed inside, open-end down.

-

Assembly: The test tube is attached to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the Thiele tube.[13]

-

Measurement: The side arm of the Thiele tube is gently heated. A slow, steady stream of bubbles will emerge from the capillary tube. Heating is discontinued when a rapid, continuous stream of bubbles is observed.

-

Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12][14]

Caption: Workflow for the micro-determination of a liquid's boiling point.

-

Apparatus: A pycnometer (density bottle) of a known volume and an analytical balance are required.

-

Procedure: a. The mass of the clean, dry pycnometer is accurately determined. b. The pycnometer is filled with distilled water, and its mass is determined. The temperature of the water is recorded. c. The pycnometer is emptied, dried, and then filled with 3-(Dibutylamino)propylamine. Its mass is determined at the same temperature.

-

Calculation: The density of the liquid is calculated using the formula: Density = (mass of liquid) / (volume of pycnometer) The volume of the pycnometer is determined from the mass and known density of water at the recorded temperature.

-

Apparatus: A calibrated Abbe refractometer with a monochromatic light source (typically the sodium D-line, 589 nm) and a temperature-controlled stage is used.[5][15]

-

Procedure: a. The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water). b. A few drops of 3-(Dibutylamino)propylamine are placed on the lower prism. c. The prisms are closed, and the sample is allowed to equilibrate to the desired temperature (typically 20 °C). d. The light source is activated, and the knob is adjusted until the borderline between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Data Recording: The refractive index is read directly from the instrument's scale.[5][15]

Reactivity and Applications

As a diamine, 3-(Dibutylamino)propylamine exhibits the characteristic reactivity of both primary and tertiary amines. The primary amine group is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation.[5] The tertiary amine group is basic and can act as a proton scavenger or a catalyst in various reactions.

This dual functionality makes it a valuable intermediate in several industrial applications:

-

Pharmaceuticals: It serves as a building block in the synthesis of active pharmaceutical ingredients (APIs).[3]

-

Agrochemicals: It is used in the production of pesticides and herbicides.[3]

-

Surfactants: Its amphiphilic nature, when modified, makes it suitable for use in the formulation of surfactants and cleaning agents.[3][7]

Safety and Handling

3-(Dibutylamino)propylamine is classified as a hazardous substance.

-

Hazards: It is toxic if it comes into contact with skin and harmful if swallowed. It causes severe skin burns and eye damage.[7]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If ingested, do not induce vomiting and seek immediate medical attention.[6]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.

This guide provides a detailed overview of the chemical properties and handling of 3-(Dibutylamino)propylamine. Researchers should always consult the latest Safety Data Sheet (SDS) before use and handle the compound with appropriate care.

References

- 1. pp.bme.hu [pp.bme.hu]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-(Dibutylamino)propylamine | C11H26N2 | CID 1626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. ebatco.com [ebatco.com]

- 10. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chymist.com [chymist.com]

- 15. mt.com [mt.com]

An In-depth Technical Guide to the Synthesis of N,N-Dibutyl-1,3-propanediamine

This technical guide provides a comprehensive overview of the primary synthesis pathways for N,N-Dibutyl-1,3-propanediamine, a valuable diamine in various industrial applications. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-Dibutyl-1,3-propanediamine is presented below.

| Property | Value | Reference |

| CAS Number | 102-83-0 | [1] |

| Molecular Formula | C₁₁H₂₆N₂ | [1] |

| Molecular Weight | 186.34 g/mol | [2] |

| Boiling Point | 205 °C (lit.) | [3] |

| Density | 0.827 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n²⁰/D) | 1.4463 (lit.) | [3] |

Synthesis Pathways

Two primary pathways for the synthesis of N,N-Dibutyl-1,3-propanediamine are detailed below: the cyanoethylation of dibutylamine followed by reduction, and the reductive amination of a propanal derivative.

Pathway 1: Cyanoethylation of Dibutylamine and Subsequent Reduction

This is a robust and well-documented two-step synthesis. The first step involves the aza-Michael addition (cyanoethylation) of dibutylamine to acrylonitrile to form 3-(dibutylamino)propionitrile. The resulting nitrile is then reduced to the target diamine.

Experimental Protocol:

Step 1: Synthesis of 3-(Dibutylamino)propionitrile

-

Reaction: Dibutylamine is reacted with acrylonitrile. The reaction is typically carried out without a solvent or in a protic solvent like ethanol. The reaction is often exothermic and may require initial cooling.

-

Reagents:

-

Dibutylamine

-

Acrylonitrile

-

-

Procedure (Adapted): To a stirred solution of dibutylamine (1.0 eq), acrylonitrile (1.0-1.2 eq) is added dropwise at a rate that maintains the reaction temperature below 40°C. After the addition is complete, the mixture is stirred at room temperature or slightly heated (e.g., 50-60°C) for several hours until the reaction is complete (monitored by TLC or GC). The excess acrylonitrile and any solvent are removed under reduced pressure to yield crude 3-(dibutylamino)propionitrile, which can be purified by vacuum distillation.

-

Quantitative Data: A recent study on aza-Michael reactions reports the successful synthesis of 3-(Dibutylamino)propanenitrile, and provides ¹H NMR data for the product.[4]

Step 2: Reduction of 3-(Dibutylamino)propionitrile

The reduction of the nitrile group to a primary amine can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method. A patent for the continuous production of N,N-dimethyl-1,3-propanediamine from the corresponding nitrile details the use of a Raney Nickel catalyst.[7]

-

Reaction: 3-(Dibutylamino)propionitrile is reduced to N,N-Dibutyl-1,3-propanediamine.

-

Reducing Agents:

-

Raney Nickel with H₂ gas

-

Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether)

-

-

Procedure (Catalytic Hydrogenation, Adapted from analogous reactions): 3-(Dibutylamino)propionitrile is dissolved in a suitable solvent (e.g., ethanol, methanol) and a catalytic amount of Raney Nickel is added. The mixture is then subjected to hydrogenation in a high-pressure reactor (e.g., Parr shaker) at elevated temperature and pressure until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure. The resulting crude N,N-Dibutyl-1,3-propanediamine is purified by vacuum distillation.

-

Quantitative Data: While specific yield data for the dibutyl derivative is not provided in the searched literature, analogous reductions of aminopropionitriles to their corresponding diamines are known to proceed in high yields, often exceeding 90%.[7]

Logical Workflow for Pathway 1

Caption: Synthesis via Cyanoethylation and Reduction.

Pathway 2: Reductive Amination

Reductive amination is a versatile one-pot method for synthesizing amines.[8] In this proposed pathway, a suitable 3-(dibutylamino)propanal would be reacted with ammonia in the presence of a reducing agent to yield the target diamine.

Experimental Protocol (Proposed):

A specific protocol for this reaction is not detailed in the provided search results. However, a general procedure for reductive amination can be outlined.[9][10]

-

Reaction: 3-(Dibutylamino)propanal is reacted with ammonia, followed by in-situ reduction of the formed imine/enamine.

-

Reagents:

-

3-(Dibutylamino)propanal (precursor, synthesis not detailed in search results)

-

Ammonia (or an ammonia source like ammonium acetate)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃))

-

-

Procedure (General): To a solution of 3-(dibutylamino)propanal (1.0 eq) and an ammonia source (e.g., ammonium acetate, excess) in a suitable solvent (e.g., methanol, ethanol), a reducing agent such as sodium cyanoborohydride (1.0-1.5 eq) is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched, and the product is extracted, dried, and purified, typically by vacuum distillation.

-

Quantitative Data: Yields for reductive aminations are generally good to excellent, but would be highly dependent on the specific substrates and reaction conditions. No specific quantitative data for this synthesis of N,N-Dibutyl-1,3-propanediamine was found in the search results.

Logical Workflow for Pathway 2

Caption: Synthesis via Reductive Amination.

Spectroscopic Data

A summary of available spectroscopic data for N,N-Dibutyl-1,3-propanediamine is provided below.

| Data Type | Key Features | Reference |

| Mass Spectrum (EI) | Molecular Ion (M⁺) peak at m/z 186. Key fragments observable. | [1] |

| ¹³C NMR | Spectra available from multiple sources. | [11][12] |

| ¹H NMR (of precursor 3-(Dibutylamino)propanenitrile) | δH 2.78 (t, JHH 7 Hz, 2H, N–CH₂CH₂CN), 2.44–2.40 (m, 6H, (CH₂)₂–N–CH₂CH₂CN), 1.44–1.28 (m, 8H, CH₃–(CH₂CH₂)₂), 0.91 (t, JHH 7.5 Hz, 6H, 2CH₃) | [4] |

Conclusion

The synthesis of N,N-Dibutyl-1,3-propanediamine is most reliably achieved through a two-step process involving the cyanoethylation of dibutylamine with acrylonitrile, followed by the reduction of the resulting 3-(dibutylamino)propionitrile. This pathway is well-supported by analogous procedures in the chemical literature and offers a clear and efficient route to the target molecule. While reductive amination presents a viable alternative, the synthesis of the required aldehyde precursor is a key consideration. The data and protocols presented in this guide offer a solid foundation for the laboratory-scale synthesis and further investigation of N,N-Dibutyl-1,3-propanediamine.

References

- 1. 1,3-Propanediamine, N,N-dibutyl- [webbook.nist.gov]

- 2. 3-(Dibutylamino)propylamine | C11H26N2 | CID 1626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-DIBUTYL-1,3-PROPANEDIAMINE | 102-83-0 [chemicalbook.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4172091A - Process for the manufacture of β-(dimethylamino)-propionitrile - Google Patents [patents.google.com]

- 7. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. gctlc.org [gctlc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. N,N-DIBUTYL-1,3-PROPANEDIAMINE(102-83-0) 13C NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-(Dibutylamino)propylamine (CAS 102-83-0)

Abstract

3-(Dibutylamino)propylamine, with CAS number 102-83-0, is a versatile diamine compound with significant applications across various industrial and research sectors.[1] Its unique molecular structure, featuring both a primary and a tertiary amine group, makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and specialty chemicals.[1] This document provides a comprehensive technical overview of 3-(Dibutylamino)propylamine, including its chemical and physical properties, synthesis methodologies, key applications, and essential safety and handling protocols. The information is curated to support professionals in research, development, and manufacturing who utilize this compound.

Chemical and Physical Properties

3-(Dibutylamino)propylamine is a clear, colorless to light yellow liquid.[2][3] It is recognized by several synonyms, including N,N-Dibutyl-1,3-propanediamine and N,N-Dibutyltrimethylenediamine.[2][3][4][5] The compound is air-sensitive and should be stored under an inert atmosphere.[3][6]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| CAS Number | 102-83-0[1][2][3][6][7][8][9][10][11][12][][14][15] |

| Molecular Formula | C₁₁H₂₆N₂[10][11][] |

| Molecular Weight | 186.34 g/mol [8][11][] |

| IUPAC Name | N',N'-dibutylpropane-1,3-diamine[11][] |

| SMILES String | CCCCN(CCCC)CCCN[8] |

| InChI Key | KYCGURZGBKFEQB-UHFFFAOYSA-N[8][12][] |

| Appearance | Clear, colorless to light yellow liquid[2][3][6][] |

| Density | 0.827 g/mL at 25 °C (lit.)[6][7][8] |

| Boiling Point | 205 °C (lit.)[6][8][] |

| Melting Point | -50 °C[6][9][] |

| Flash Point | 104 °C (219.2 °F) - closed cup[8] |

| Refractive Index | n20/D 1.4463 (lit.)[6][8] |

| Water Solubility | 10 g/L (20 °C)[6][9] |

| pKa | 10.17 ± 0.10 (Predicted)[6] |

Synthesis and Manufacturing

The primary synthesis route for 3-(Dibutylamino)propylamine involves the reduction of 3-(dibutylamino)propanenitrile. This common industrial method provides a high yield of the final product. Dibutylamine is a key precursor in the formation of the nitrile intermediate.[7][9]

Representative Experimental Protocol: Nitrile Reduction

The following is a generalized protocol for the synthesis of 3-(Dibutylamino)propylamine from its nitrile precursor. Specific reaction conditions, such as temperature, pressure, and catalyst loading, should be optimized for scale and desired purity.

-

Catalyst Preparation : A high-pressure reactor is charged with a suitable solvent (e.g., ethanol or isopropanol) and a hydrogenation catalyst, such as Raney Nickel or a palladium-based catalyst.

-

Reactant Addition : 3-(Dibutylamino)propanenitrile is added to the reactor under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation : The reactor is sealed and purged with hydrogen gas. It is then pressurized with hydrogen to the target pressure (typically 50-100 atm) and heated to the desired temperature (e.g., 80-120 °C).

-

Reaction Monitoring : The reaction is allowed to proceed with vigorous stirring. The consumption of hydrogen is monitored to determine the reaction's progress. Samples may be taken periodically for analysis by Gas Chromatography (GC) to confirm the disappearance of the starting material.

-

Work-up : Once the reaction is complete, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration.

-

Purification : The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield high-purity 3-(Dibutylamino)propylamine.

Applications

3-(Dibutylamino)propylamine is a versatile chemical intermediate with a range of applications.

-

Organic Synthesis : It serves as a fundamental building block for creating more complex molecules and pharmaceutical intermediates.[1]

-

Epoxy Curing Agent : The presence of two amine groups allows it to act as an effective curing agent for epoxy resins.

-

Material Science : It has been investigated as a color stabilizer in wood flour/polypropylene composites.[] A modified pullulan polymer incorporating dibutylamino-propyl groups has been used to create nanoparticles for drug delivery.

-

Environmental Applications : Research has explored its potential use in CO2 capture, likely due to the basicity of its amine groups.[1]

-

Oncology Research : 3-(Dibutylamino)propylamine has been shown to exhibit anti-tumor properties by inhibiting matrix metalloproteinases, enzymes that play a key role in tumor invasion and metastasis. This inhibitory action is proposed to occur through cationic polymerization, leading to irreversible cell damage and death.

Safety and Toxicology

3-(Dibutylamino)propylamine is a hazardous substance that requires careful handling. It is classified as corrosive, toxic, and harmful if swallowed or in contact with skin.[2][7] It causes severe skin and eye burns.[2][3][7]

Table 2: Safety and Toxicological Data

| Hazard Type | Information |

| GHS Hazard Statements | H302: Harmful if swallowed[3][7][8][11] H311: Toxic in contact with skin[3][7][8][11] H314: Causes severe skin burns and eye damage[3][7][8][11] |

| GHS Pictograms | GHS05 (Corrosion), GHS06 (Toxic)[6][7] |

| Signal Word | Danger[6][7][8] |

| Precautionary Codes | P280, P301+P312, P303+P361+P353, P304+P340+P310, P305+P351+P338, P405[3][7][8] |

| Toxicity Data | Oral LD50 (rat): 820 mg/kg[7] Dermal LD50 (rabbit): 270 µL/kg[6][7] |

| Hazard Class | 8 (Corrosive Substances)[6][7][15] |

| Packing Group | II[6][7] |

| Personal Protective Equipment (PPE) | Faceshields, gloves, goggles, type ABEK (EN14387) respirator filter[8] |

Handling and First Aid

-

Handling : Use only in a well-ventilated area.[2] Avoid contact with skin, eyes, and clothing by wearing appropriate PPE.[7][16] Keep the container tightly closed and store in a cool, dry place away from incompatible substances.[2][7]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 30 minutes.[2] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[2][7]

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.[2] Wash contaminated clothing before reuse.[7]

-

Ingestion : Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[2][7]

-

Inhalation : Remove from exposure to fresh air immediately.[7] If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7]

References

- 1. nbinno.com [nbinno.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 3-(Dibutylamino)propylamine | 102-83-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 1,3-Propanediamine, N,N-dibutyl- (CAS 102-83-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1,3-Propanediamine, N,N-dibutyl- [webbook.nist.gov]

- 6. N,N-DIBUTYL-1,3-PROPANEDIAMINE | 102-83-0 [chemicalbook.com]

- 7. molbase.com [molbase.com]

- 8. 3-二丁氨基丙胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-(Dibutylamino)propylamine | CAS#:102-83-0 | Chemsrc [chemsrc.com]

- 10. scbt.com [scbt.com]

- 11. 3-(Dibutylamino)propylamine | C11H26N2 | CID 1626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CAS RN 102-83-0 | Fisher Scientific [fishersci.com]

- 14. amiscientific.com [amiscientific.com]

- 15. labproinc.com [labproinc.com]

- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 102-83-0 Name: 3-aminopropyldibutylamine [xixisys.com]

A Technical Guide to the Physical Properties of 3-(Dibutylamino)propylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(Dibutylamino)propylamine, also known as N,N-Dibutyl-1,3-propanediamine, is a chemical compound with the linear formula [CH₃(CH₂)₃]₂N(CH₂)₃NH₂. It belongs to the class of aliphatic amines and sees use as an intermediate in the synthesis of various organic compounds, including applications in the pharmaceutical, agrochemical, and surfactant industries.[1] This guide provides a comprehensive overview of its core physical properties, compiled from various technical sources.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 3-(Dibutylamino)propylamine. Data is aggregated from multiple sources, and variations in reported values are noted.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₆N₂ | [2][3] |

| Molecular Weight | 186.34 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [5][6] |

| Odor | Amine-like, fishy | [6][7] |

| Boiling Point | 205 °C | [2][8] |

| 233 - 235 °C | [6] | |

| 238 °C | [9] | |

| Melting Point | -50 °C | [2][6][8] |

| -70 °C | [9] | |

| Density | 0.827 g/mL at 25 °C | [8][10] |

| 0.815 g/cm³ at 20 °C | [6] | |

| 0.825 g/mL | [9] | |

| Refractive Index | n20/D 1.4463 | [10] |

| n20/D 1.4455-1.4475 | [8] | |

| 1.458 | [2] | |

| Flash Point | 104 °C (219.2 °F) - closed cup | [10] |

| 103.9 °C | [2] | |

| 102 °C | [9] | |

| 96 °C | [6] | |

| Solubility in Water | 10 g/L at 20 °C | [2] |

| Slightly soluble | [6] | |

| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C | [2] |

| 0.256 mmHg at 25°C | [8] | |

| CAS Number | 102-83-0 | [3][4][9] |

Experimental Protocols for Property Determination

While specific experimental protocols for the determination of the physical properties of 3-(Dibutylamino)propylamine are not detailed in the provided references, standard laboratory procedures are employed for these measurements. Below is a generalized description of such methodologies.

1. Boiling Point Determination: The boiling point is typically determined at a specified atmospheric pressure, often 760 mmHg.[2] A common laboratory method involves distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For substances that may decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.

2. Melting Point Determination: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For substances like 3-(Dibutylamino)propylamine, which has a very low melting point (-50 to -70 °C), this is often referred to as the freezing point.[2][9] This is determined by cooling the liquid sample and observing the temperature at which crystallization begins and remains constant.

3. Density Measurement: Density is the mass per unit volume and is temperature-dependent. It is commonly measured using a pycnometer, a flask with a specific, accurately known volume. The pycnometer is weighed empty, then filled with the substance and weighed again. The density is calculated from the mass of the substance and the volume of the pycnometer. Alternatively, a hydrometer can be used for a direct reading of the liquid's density.

4. Refractive Index Measurement: The refractive index, a measure of how light propagates through a substance, is determined using a refractometer. A small sample of the liquid is placed on the prism of the instrument. Light is passed through the sample, and the angle of refraction is measured. This value is temperature-dependent and is typically reported at 20°C with respect to the D-line of the sodium spectrum (n20/D).

5. Flash Point Determination: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The "closed-cup" method is frequently used, where the liquid is heated in a closed container, and an ignition source is periodically introduced into the vapor space until a flash is observed.

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound.

Safety and Handling

3-(Dibutylamino)propylamine is classified as a hazardous substance. It is corrosive and can cause severe skin and eye burns.[5][8] It is also toxic if it comes into contact with the skin and harmful if swallowed.[4] Appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and protective clothing, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.[5] Store in a cool, dry, well-ventilated area away from incompatible substances.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. 3-(Dibutylamino)propylamine | CAS#:102-83-0 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. 3-(Dibutylamino)propylamine | C11H26N2 | CID 1626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 3-(Di-Normal-Butylamino)-Propylamine Chemical Properties, Uses, Safety & Supplier China | High Quality Manufacturer & Exporter [nj-finechem.com]

- 7. Dipropylamine - Wikipedia [en.wikipedia.org]

- 8. molbase.com [molbase.com]

- 9. 3-Dibutylaminopropylamine - (Amines|Alkylamines):Koei Chemical Co., Ltd [koeichem.com]

- 10. 3-二丁氨基丙胺 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 3-(Dibutylamino)propylamine

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Dibutylamino)propylamine, tailored for researchers, scientists, and professionals in drug development.

Core Compound Properties

3-(Dibutylamino)propylamine, also known by synonyms such as N,N-Dibutyl-1,3-propanediamine, is a chemical compound with a range of applications in various industrial and research settings.[1][2] It is recognized by its CAS number 102-83-0.[2][3][4]

Quantitative Data Summary

The fundamental molecular and physical properties of 3-(Dibutylamino)propylamine are summarized in the table below for clear and easy reference.

| Property | Value | References |

| Molecular Formula | C11H26N2 | [2][3][4] |

| Molecular Weight | 186.34 g/mol | [2][4] |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 205 °C | [3] |

| Melting Point | -50 °C | [3] |

| Density | 0.827 g/mL at 25 °C | |

| Flash Point | 103 - 104 °C | [3] |

| Refractive Index | 1.4463 (at 20 °C) |

Logical Relationship: Synthesis Pathway

The synthesis of 3-(Dibutylamino)propylamine can be achieved through various chemical reactions. A common pathway involves the reaction of dibutylamine with a suitable propylating agent. The diagram below illustrates a logical workflow for a potential synthesis route.

Caption: A simplified diagram illustrating a potential synthesis pathway for 3-(Dibutylamino)propylamine.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 3-(Dibutylamino)propylamine are crucial for reproducible research. Below is a generalized methodology based on common organic synthesis procedures.

Synthesis of 3-(Dibutylamino)propylamine:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dibutylamine and a suitable solvent such as acetonitrile.

-

Addition of Reagent: Slowly add a propylating agent (e.g., 3-chloropropylamine or acrylonitrile followed by reduction) to the stirred solution at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at that temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with water or a basic solution to remove any unreacted starting materials and by-products.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to obtain pure 3-(Dibutylamino)propylamine.

Characterization:

The identity and purity of the synthesized 3-(Dibutylamino)propylamine can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

This guide is intended for informational purposes for a professional audience and assumes a baseline knowledge of organic chemistry and laboratory procedures. Always consult comprehensive safety data sheets before handling any chemicals.

References

An In-depth Technical Guide to the Safety and Handling of 3-(Dibutylamino)propylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 3-(Dibutylamino)propylamine (CAS No. 102-83-0). The information is intended for professionals in research and development who may handle this chemical. This guide details hazard classifications, personal protective equipment, emergency procedures, and toxicological data, supported by summaries of standard experimental protocols.

Chemical Identification and Physical Properties

3-(Dibutylamino)propylamine, also known as N,N-Dibutyl-1,3-propanediamine, is a clear, colorless liquid.[1] It is recognized as a corrosive, toxic, and irritant compound.[2][3]

| Property | Value | Reference |

| CAS Number | 102-83-0 | [2][4] |

| Molecular Formula | C₁₁H₂₆N₂ | [2][4] |

| Molecular Weight | 186.34 g/mol | [2][4][5] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 205 °C (lit.) | [5][6] |

| Melting Point | -50 °C | [6] |

| Density | 0.827 g/mL at 25 °C (lit.) | [5] |

| Flash Point | 104 °C (219.2 °F) - closed cup | [5][7] |

| Water Solubility | 10 g/L (at 20 °C) | [6] |

| Refractive Index | n20/D 1.4463 (lit.) | [5] |

Hazard Identification and GHS Classification

3-(Dibutylamino)propylamine is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is crucial to understand these hazards to ensure safe handling.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage |

GHS Pictograms:

-

Corrosion (GHS05)

-

Skull and Crossbones (GHS06)

Source:[3]

Primary Hazards:

-

Corrosive: Causes severe burns to the skin, eyes, respiratory tract, and gastrointestinal tract.[1][3] Contact with eyes can lead to corneal damage.[1][3]

-

Toxic: Toxic if it comes into contact with the skin and harmful if swallowed.[2][3]

-

Irritant: May cause severe irritation to the respiratory tract, potentially leading to sore throat, coughing, and shortness of breath.[1][3]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and risk.

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.[1]

-

Do not breathe vapor, mist, or gas.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Keep containers tightly closed when not in use.[1]

-

Keep away from heat, sparks, and open flames.[1]

-

Do not ingest or inhale.[1]

-

Discard contaminated shoes.[1]

Storage:

-

Store in a cool, dry, well-ventilated area.[1]

-

Keep containers closed when not in use.[1]

-

Store away from incompatible substances such as acids, acid anhydrides, acid chlorides, chloroformates, and strong oxidizing agents.[1][3]

-

Store in a designated corrosives area.[1]

-

Do not store in metal containers.[1]

Exposure Controls and Personal Protective Equipment (PPE)

To prevent exposure, a combination of engineering controls and personal protective equipment should be implemented.

Engineering Controls:

-

Facilities must be equipped with an eyewash station and a safety shower.[1]

-

Use adequate ventilation to maintain low airborne concentrations.[1]

Personal Protective Equipment:

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

-

Respiratory Protection: If workplace conditions warrant respirator use, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. A type ABEK (EN14387) respirator filter is recommended.[1][7]

First Aid Measures

Immediate medical attention is required for any exposure.

-

Eyes: Immediately flush eyes with plenty of water for at least 30 minutes. Do not allow the victim to rub or keep their eyes closed. Get medical aid immediately.[1][3]

-

Skin: Get medical aid immediately. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][3]

-

Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1][3]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Get medical aid immediately.[1][3]

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8] Water spray can be used to keep fire-exposed containers cool.[1][3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[1][3]

-

Hazardous Combustion Products: Thermal decomposition may produce irritating and highly toxic gases, including nitrogen oxides and carbon monoxide.[1][3]

Accidental Release:

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 4. Evacuate personnel to safe areas.[1][8]

-

Environmental Precautions: Prevent runoff from entering storm sewers and ditches.[1][8]

-

Containment and Cleanup: Remove all sources of ignition. Absorb the spill with a non-combustible, inert material such as earth, sand, or vermiculite. Do not use combustible materials like sawdust. Provide ventilation.[1]

Toxicological Information

The primary toxic effects are related to its corrosive and acutely toxic nature.

| Test | Route | Species | Value | Effects | Reference |

| LD₅₀ | Oral | Rat | 820 mg/kg | Details of toxic effects not reported other than lethal dose value. | [6] |

| Irritation Test | Skin | Rabbit | Open Irritation Test | Causes skin burns. | [1][6] |

| Irritation Test | Eye | Not Specified | Not Specified | Causes eye burns and potential corneal damage. | [1][3] |

Experimental Protocols

The toxicological and safety data for chemicals like 3-(Dibutylamino)propylamine are typically generated following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or ASTM International. Below are summaries of the methodologies for key experiments.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to assess the toxicity of a substance when ingested, without using mortality as the primary endpoint.[8][9]

-

Principle: Groups of animals of a single sex (typically female rats) are dosed in a stepwise procedure using fixed doses (5, 50, 300, 2000 mg/kg).[8][10] The goal is to identify a dose that produces evident toxicity but avoids lethality.[8]

-

Procedure:

-

A preliminary "sighting study" is conducted with a single animal to determine the appropriate starting dose for the main study.[9]

-

In the main study, a group of five animals is given a single dose of the test substance by gavage.[8][9]

-

Animals are fasted before dosing.[8]

-

Depending on the outcome (presence or absence of toxicity signs), further groups may be dosed at higher or lower fixed doses.[8]

-

Animals are observed for at least 14 days for signs of toxicity.[9][11] Body weight is measured weekly.[8]

-

At the end of the study, all animals undergo a gross necropsy.[8][9]

-

-

Endpoint: The test allows for classification of the substance for acute toxicity according to the GHS.[8]

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause irritation or corrosion upon contact with the skin.[4][12]

-

Principle: The test substance is applied in a single dose to a small area of skin (approx. 6 cm²) on an albino rabbit. An untreated skin area serves as a control.[4][12]

-

Procedure:

-

A dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to the test site.[4]

-

The exposure period is typically 4 hours, after which the residual substance is removed.[4]

-

An initial test is performed on one animal. If a corrosive effect is not seen, a confirmatory test on up to two additional animals is conducted.[4][13]

-

Animals are examined for signs of erythema (redness) and edema (swelling) for up to 14 days.[4]

-

-

Endpoint: The scores for dermal irritation are evaluated based on the nature, severity, and reversibility of the lesions. If effects persist to the end of the 14-day period, the substance is considered an irritant.[4][14]

Acute Eye Irritation/Corrosion (OECD 405)

This guideline determines the potential of a substance to cause irritation or damage to the eye.[3][6]

-

Principle: The test substance is applied as a single dose into the conjunctival sac of one eye of an albino rabbit. The untreated eye serves as a control.[6][15]

-

Procedure:

-

An initial test is performed on a single animal.[3][6] Topical anesthetics and systemic analgesics are recommended to minimize distress.[3][15]

-

If corrosion or severe irritation is not observed, the response is confirmed using up to two additional animals.[3][6]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[6]

-

The observation period can extend up to 21 days to assess the reversibility of any effects.[3][6]

-

-

Endpoint: The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[3][15] This allows for classification of the substance's eye hazard potential.[16]

Flash Point by Pensky-Martens Closed Cup Tester (ASTM D93)

This method determines the lowest temperature at which vapors of a substance will ignite.[2][17]

-

Principle: A sample of the substance is placed in a brass test cup and heated at a controlled rate while being stirred. An ignition source is periodically directed into the cup.[5]

-

Procedure:

-

The test can be performed using a manual or automated Pensky-Martens apparatus.[1][7]

-

Procedure A is used for distillate fuels and other homogeneous liquids. The sample is stirred at 90-120 rpm and heated at a rate of 5-6 °C/min.[7]

-

Procedure B is for more viscous materials or those that tend to form a surface film.[1][2]

-

The ignition source is applied at specified temperature intervals.[7]

-

-

Endpoint: The flash point is the lowest temperature, corrected to a barometric pressure of 101.3 kPa, at which the application of the ignition source causes the vapors of the sample to ignite momentarily.[2]

References

- 1. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 2. precisionlubrication.com [precisionlubrication.com]

- 3. nucro-technics.com [nucro-technics.com]

- 4. oecd.org [oecd.org]

- 5. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 6. oecd.org [oecd.org]

- 7. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 8. oecd.org [oecd.org]

- 9. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 10. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 11. testinglab.com [testinglab.com]

- 12. oecd.org [oecd.org]

- 13. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 17. store.astm.org [store.astm.org]

A Technical Guide to the Solubility of 3-(Dibutylamino)propylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dibutylamino)propylamine, a diamine with the CAS number 102-83-0, is a versatile intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its utility in these applications is often dictated by its solubility characteristics in different solvent systems. A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing purification strategies, and developing formulations.

This technical guide provides a comprehensive overview of the available solubility data for 3-(Dibutylamino)propylamine in organic solvents. Due to the limited publicly available quantitative data, this document also furnishes a detailed, generalized experimental protocol for determining the solubility of amines in organic solvents, enabling researchers to generate precise data for their specific applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-(Dibutylamino)propylamine is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C11H26N2 | [1][2][3] |

| Molecular Weight | 186.34 g/mol | [2][3] |

| Density | 0.827 g/mL at 25 °C | [4][5] |

| Boiling Point | 205 °C | [4][5] |

| Melting Point | -50 °C | [1][6] |

| Flash Point | 104 °C | [4] |

| Water Solubility | 10 g/L (20 °C) | [1][6] |

| LogP | 2.89 | [1] |

Solubility Data

Quantitative solubility data for 3-(Dibutylamino)propylamine in a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, based on the general principles of amine solubility, it is expected to be soluble in many common organic solvents. Aliphatic amines are generally soluble in organic solvents, especially polar ones.[7] The following table summarizes the available quantitative data and provides qualitative solubility information.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility |

| Water | Protic | 10 g/L (at 20 °C)[1][6] | Soluble |

| Diethyl Ether | Ether | Data not available | Expected to be soluble[7] |

| Dichloromethane | Halogenated | Data not available | Expected to be soluble[7] |

| Ethanol | Alcohol | Data not available | Expected to be soluble |

| Methanol | Alcohol | Data not available | Expected to be soluble |

| Acetone | Ketone | Data not available | Expected to be soluble |

| Toluene | Aromatic | Data not available | Expected to be soluble |

| Hexane | Aliphatic | Data not available | Expected to be soluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 3-(Dibutylamino)propylamine in an organic solvent of interest. This protocol is based on the widely accepted isothermal equilibrium method.

Objective: To determine the equilibrium solubility of 3-(Dibutylamino)propylamine in a selected organic solvent at a specified temperature.

Materials:

-

3-(Dibutylamino)propylamine (of known purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 3-(Dibutylamino)propylamine to a series of scintillation vials. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours). A preliminary study may be required to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle for at least 2 hours in the constant temperature bath.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask.

-

Record the exact volume of the filtered supernatant.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method. Record the final volume.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 3-(Dibutylamino)propylamine.

-

A calibration curve should be prepared using standard solutions of 3-(Dibutylamino)propylamine of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of 3-(Dibutylamino)propylamine in the original saturated solution using the following formula:

Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

-

The dilution factor is the final volume of the diluted sample divided by the initial volume of the supernatant.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Logical Relationship of Solubility

The solubility of an amine like 3-(Dibutylamino)propylamine is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of 3-(Dibutylamino)propylamine.

Conclusion

While quantitative data on the solubility of 3-(Dibutylamino)propylamine in a wide array of organic solvents is sparse, its chemical structure suggests good solubility in many common laboratory solvents. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust framework for its determination. A systematic approach to understanding the interplay between the physicochemical properties of both the solute and the solvent is critical for leveraging the full potential of 3-(Dibutylamino)propylamine in research and development.

References

- 1. 3-(Dibutylamino)propylamine | CAS#:102-83-0 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. labproinc.com [labproinc.com]

- 4. 3-(Dibutylamino)propylamine 98 102-83-0 [sigmaaldrich.com]

- 5. 3-(Dibutylamino)propylamine|102-83-0 - MOLBASE Encyclopedia [m.molbase.com]

- 6. N,N-DIBUTYL-1,3-PROPANEDIAMINE | 102-83-0 [chemicalbook.com]

- 7. www1.udel.edu [www1.udel.edu]

The Pivotal Role of Propylamine Derivatives in Modern Organic Synthesis: A Mechanistic Deep-Dive

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the mechanism of action of propylamine derivatives in key synthetic reactions. This document elucidates their role in A³ coupling, Mannich reactions, and Michael additions, providing quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Propylamine derivatives have emerged as a versatile and powerful class of molecules in the synthetic chemist's toolkit. Their unique structural and electronic properties enable them to act as potent catalysts, reagents, and key intermediates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth exploration of their mechanism of action in three seminal transformations: the A³ (Aldehyde-Alkyne-Amine) coupling, the Mannich reaction, and the Michael addition. A particular focus is placed on their application in asymmetric synthesis, a critical aspect of modern drug discovery and development.

The A³ Coupling Reaction: A Gateway to Propargylamines

The A³ coupling is a powerful one-pot, three-component reaction that provides direct access to propargylamines, which are crucial building blocks for numerous biologically active compounds.[1][2] Propylamine derivatives, particularly secondary amines, are essential reactants in this transformation.

Mechanism of Action

The generally accepted mechanism for the metal-catalyzed A³ coupling reaction involves several key steps where the propylamine derivative plays a crucial role.[3] The reaction is typically catalyzed by a transition metal, such as copper or gold.

-

Iminium Ion Formation: The reaction initiates with the condensation of an aldehyde and a propylamine derivative (a secondary amine) to form an iminium ion. This step is often acid-catalyzed and results in the formation of a highly electrophilic intermediate.

-

Metal-Acetylide Formation: Concurrently, the terminal alkyne reacts with the metal catalyst to form a metal-acetylide species. This activation increases the nucleophilicity of the alkyne.

-

Nucleophilic Attack: The metal-acetylide then undergoes a nucleophilic attack on the electrophilic carbon of the iminium ion.

-

Product Formation and Catalyst Regeneration: This attack forms the new carbon-carbon bond, yielding the propargylamine product and regenerating the active metal catalyst, allowing the catalytic cycle to continue.

Quantitative Data for Asymmetric A³ Coupling

Chiral propylamine derivatives, often used in conjunction with chiral ligands, have been instrumental in the development of asymmetric A³ coupling reactions, providing enantiomerically enriched propargylamines.

| Entry | Aldehyde | Amine | Alkyne | Catalyst/Ligand | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | Piperidine | Phenylacetylene | CuBr/(R)-Quinap | 95 | 96 | [2] |

| 2 | 4-Nitrobenzaldehyde | Pyrrolidine | Phenylacetylene | Cu(I)/s-Bu-pybox-diPh | 98 | 98 | [4] |

| 3 | Isovaleraldehyde | Dibenzylamine | (Trimethylsilyl)acetylene | CuBr/(R)-Quinap | 85 | 94 | [2] |

| 4 | Benzaldehyde | Aniline | Phenylacetylene | Cu(I)/i-Pr-pybox-diPh | 92 | 91 | [2] |

Table 1: Enantioselective A³ Coupling Reactions.

Experimental Protocol: Synthesis of 1-(1,3-Diphenylprop-2-yn-1-yl)piperidine

To a solution of benzaldehyde (1.0 mmol), piperidine (1.2 mmol), and phenylacetylene (1.1 mmol) in toluene (5 mL) is added CuBr (5 mol%) and (R)-quinap (5.5 mol%). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the mixture is filtered through a short pad of silica gel, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired propargylamine.[2]

The Mannich Reaction: A Classic Route to β-Amino Carbonyl Compounds

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine, such as a propylamine derivative. This reaction is fundamental for the synthesis of β-amino ketones and aldehydes, which are precursors to a wide array of pharmaceuticals.[5]

Mechanism of Action

The mechanism of the Mannich reaction hinges on the initial formation of an electrophilic iminium ion from the propylamine derivative and the aldehyde.

-

Iminium Ion Formation: The amine (propylamine derivative) reacts with the aldehyde to form a hemiaminal, which then dehydrates to generate an electrophilic iminium ion (also known as a Mannich base precursor).

-

Enolization: The active hydrogen compound (e.g., a ketone) undergoes tautomerization to its enol form.

-

Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond.

-

Product Formation: Tautomerization of the resulting intermediate yields the final β-amino carbonyl compound.

Quantitative Data for Asymmetric Mannich Reactions

Chiral propylamine derivatives, particularly those derived from proline, are highly effective organocatalysts for asymmetric Mannich reactions.

| Entry | Ketone | Imine | Catalyst | Yield (%) | dr | ee (%) | Reference |

| 1 | Acetone | N-Boc-p-anisidine imine | (S)-Proline | 94 | - | 96 | [6] |

| 2 | Cyclohexanone | N-PMP-benzaldimine | (S)-Proline derivative | 99 | 95:5 (anti/syn) | 99 (anti) | [7] |

| 3 | 2-Hydroxyacetophenone | N-Boc-benzaldimine | Cinchonine-derived thiourea | 93 | - | 67 | [8] |

| 4 | Acetophenone | N-Boc-p-nitrobenzaldimine | (S)-Proline | 85 | - | 94 | [6] |

Table 2: Asymmetric Organocatalytic Mannich Reactions.

Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction

To a solution of the imine (0.05 mmol) and a cinchonine-derived bifunctional thiourea catalyst (0.005 mmol) in diethyl ether (0.5 mL) at room temperature is added the β-keto acid (0.075 mmol). The reaction mixture is stirred for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-amino ketone.[8]

The Michael Addition: Formation of Carbon-Carbon Bonds

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. Propylamine derivatives serve as excellent nucleophiles in this reaction, leading to the formation of β-amino carbonyl compounds.

Mechanism of Action

The mechanism of the aza-Michael addition is a straightforward nucleophilic conjugate addition.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the propylamine derivative attacks the β-carbon of the α,β-unsaturated carbonyl compound.

-

Enolate Formation: This attack results in the formation of a resonance-stabilized enolate intermediate.

-

Protonation: The enolate is then protonated, typically by the solvent or a mild acid, to yield the final β-amino carbonyl product.

In some cases, propylamine derivatives can also act as organocatalysts, activating the carbonyl compound towards nucleophilic attack through the formation of an enamine intermediate.

Quantitative Data for Asymmetric Aza-Michael Additions

Chiral propylamine-based organocatalysts have been successfully employed to catalyze highly enantioselective Michael additions.

| Entry | Michael Donor | Michael Acceptor | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | Dimethyl malonate | trans-β-Nitrostyrene | Chiral pyrrolidine-based ionic liquid | 99 | 98 | [9] |

| 2 | Acetone | trans-β-Nitrostyrene | (S)-Proline derived catalyst | 95 | 92 | [9] |

| 3 | 4-Hydroxycoumarin | Benzylideneacetone | Chiral primary amine-derived ionic liquid | 73 | 68 | [9] |

| 4 | Cyclohexanone | trans-β-Nitrostyrene | Chiral pyrrolidine-based tetraamine | 98 | 99 | [10] |

Table 3: Asymmetric Aza-Michael Addition Reactions.

Experimental Protocol: Synthesis of Propargylamines via Michael Addition and C-C Bond Cleavage

In a 10 mL round-bottom flask, CuCl (0.020 g, 0.2 mmol), a secondary amine (e.g., morpholine, 2.0 mmol), an α,β-unsaturated ketone (e.g., methyl vinyl ketone, 2.0 mmol), and a terminal alkyne (e.g., phenylacetylene, 2.2 mmol) are taken in 4 mL of toluene at 25 °C under a nitrogen atmosphere. The contents are stirred at 100 °C for 12 hours. After cooling, toluene is removed, and water (5 mL) and dichloromethane (15 mL) are added. The organic layer is washed with saturated NaCl solution, dried over Na₂SO₄, and concentrated. The residue is chromatographed on silica gel (eluent: hexane/ethyl acetate) to isolate the propargylamine derivative.[1]

Conclusion

Propylamine derivatives are indispensable tools in modern organic synthesis, enabling the efficient construction of complex molecules with high levels of control. Their multifaceted roles as reactants, catalysts, and intermediates in A³ coupling, Mannich, and Michael addition reactions underscore their importance. The continued development of novel chiral propylamine derivatives promises to further advance the field of asymmetric synthesis, providing access to enantiomerically pure compounds for applications in medicine and materials science. This guide serves as a foundational resource for professionals seeking to leverage the synthetic potential of this versatile class of compounds.

References

- 1. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]

- 3. phytojournal.com [phytojournal.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. sciforum.net [sciforum.net]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. A highly enantioselective acyl-Mannich reaction of isoquinolines with aldehydes promoted by proline derivatives: an approach to 13-alkyl-tetrahydroprotoberberine alkaloids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. BJOC - Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones [beilstein-journals.org]

- 9. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-(Dibutylamino)propylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dibutylamino)propylamine, also known as N,N-Dibutyl-1,3-propanediamine, is a versatile diamine with the chemical formula C₁₁H₂₆N₂. Its unique structure, featuring both a primary and a tertiary amine group, makes it a valuable building block in various fields of chemical synthesis. While it possesses basic properties inherent to amines and can potentially act as a base catalyst, its predominant application in the scientific literature and industrial patents is as a synthesis intermediate and reactant.

This document provides detailed application notes on the established and potential uses of 3-(Dibutylamino)propylamine and offers representative protocols for its application in several key areas of chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Dibutylamino)propylamine is presented in the table below.

| Property | Value |

| CAS Number | 102-83-0 |

| Molecular Formula | C₁₁H₂₆N₂ |

| Molecular Weight | 186.34 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 228-232 °C |

| Density | 0.827 g/mL at 25 °C |

| Solubility | Soluble in water and most organic solvents |

Application Notes

Intermediate in the Synthesis of Corrosion Inhibitors

3-(Dibutylamino)propylamine serves as a crucial building block in the synthesis of organic corrosion inhibitors, particularly for ferrous metals in acidic environments. The presence of multiple nitrogen atoms allows for strong adsorption onto metal surfaces, forming a protective film that inhibits corrosion. The dibutyl group provides hydrophobicity, which enhances the stability and effectiveness of this protective layer. These inhibitors are synthesized by reacting the primary amine group of 3-(Dibutylamino)propylamine with long-chain carboxylic acids (fatty acids) to form amides or imidazolines.

Precursor for Quaternary Ammonium Compounds

The tertiary amine functionality of 3-(Dibutylamino)propylamine can be readily quaternized by reacting with alkyl halides. The resulting quaternary ammonium salts are a class of compounds with a wide range of applications, including as surfactants, phase-transfer catalysts, and antimicrobial agents. The primary amine group can be further functionalized before or after quaternization, allowing for the synthesis of a diverse array of complex molecules.

Chain Extender and Curing Agent in Polymer Chemistry

In the field of polymer science, diamines are widely used as chain extenders in the synthesis of polyurethanes and as curing agents for epoxy resins. 3-(Dibutylamino)propylamine, with its two reactive amine groups (the primary amine being more reactive), can participate in these polymerization reactions. As a chain extender, it reacts with diisocyanates to form urea linkages, which become part of the hard segment of the polyurethane, influencing its mechanical properties such as hardness and elasticity. As an epoxy curing agent, the amine groups react with the epoxide rings, leading to a cross-linked, thermoset polymer network. The rate of curing and the final properties of the cured resin can be tailored by the choice of amine.

Experimental Protocols

Protocol 1: Synthesis of a Corrosion Inhibitor Intermediate (N-(3-(dibutylamino)propyl)oleamide)

This protocol describes a representative procedure for the synthesis of an amide-based corrosion inhibitor intermediate from 3-(Dibutylamino)propylamine and oleic acid.

Materials:

-

3-(Dibutylamino)propylamine (1.0 eq)

-

Oleic acid (1.0 eq)

-

Toluene

-

Dean-Stark apparatus

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-